![molecular formula C18H22O2 B14181402 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-51-3](/img/structure/B14181402.png)
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C₁₈H₂₂O₂ It is characterized by a naphthalene ring substituted with a cyclohexylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves the following steps:
Formation of the Cyclohexylmethyl Intermediate: The cyclohexylmethyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile, such as benzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group.
Naphthalene Ring Substitution: The final step involves the substitution of the naphthalene ring with the cyclohexylmethyl and hydroxymethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the naphthalene ring to a tetralin derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of tetralin derivatives
Substitution: Formation of various substituted naphthalene derivatives
Scientific Research Applications
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of tubulin polymerization, which affects microtubule assembly and cell division . This mechanism is particularly relevant in the context of its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-2-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-3-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-4-ol
Uniqueness
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
922165-51-3 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[[1-(hydroxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c19-13-18(10-4-1-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)20/h2-3,6-9,19-20H,1,4-5,10-13H2 |
InChI Key |
KQKUKCQRMMNIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)

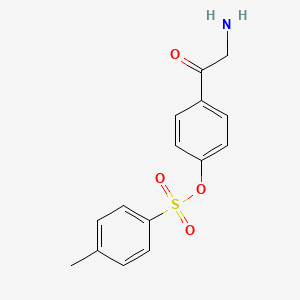

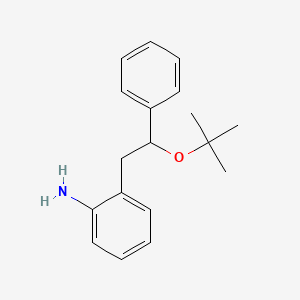
![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
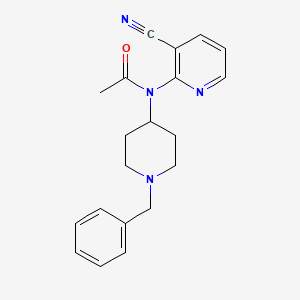
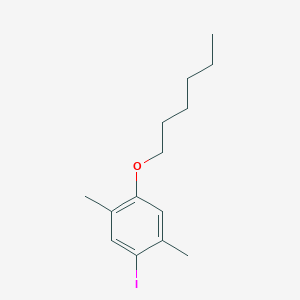
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
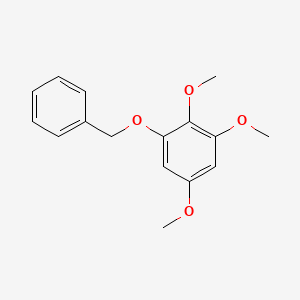
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
